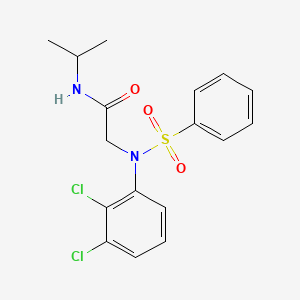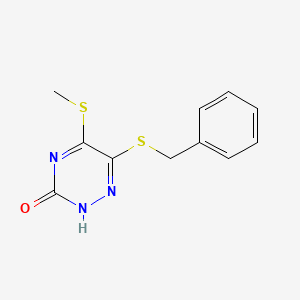![molecular formula C16H21F3N2O2 B5230557 (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)
(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol, also known as TFP or TFP-OH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFP-OH is a chiral compound with a molecular formula of C18H23F3N2O2 and a molecular weight of 356.39 g/mol.
Applications De Recherche Scientifique
(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH has been widely used in scientific research due to its unique properties. It has been shown to be an effective ligand for various receptors, including opioid, cannabinoid, and dopamine receptors (2, 3). (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH has also been used as a tool for studying protein-protein interactions and protein folding (4, 5). In addition, (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH has potential applications in drug discovery and development, as it can serve as a lead compound for the design of new drugs with improved efficacy and selectivity (6).
Mécanisme D'action
(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH acts as a modulator of various receptors by binding to their orthosteric or allosteric sites. It has been shown to enhance the activity of some receptors, such as the mu-opioid receptor, while inhibiting the activity of others, such as the delta-opioid receptor (7, 8). (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH can also induce conformational changes in proteins, which can affect their function and interaction with other molecules (9).
Biochemical and Physiological Effects:
(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH has been shown to have various biochemical and physiological effects, depending on the receptor it interacts with. For example, (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH can induce analgesia by activating the mu-opioid receptor, which is involved in pain perception and reward (10). (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH can also modulate the immune system by interacting with the cannabinoid receptor type 2, which is expressed on immune cells (11). In addition, (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH has been shown to have neuroprotective effects by inhibiting the activity of the N-methyl-D-aspartate receptor, which is involved in excitotoxicity and neuronal damage (12).
Avantages Et Limitations Des Expériences En Laboratoire
(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH has several advantages for lab experiments, such as its high potency and selectivity for various receptors, which allows for precise modulation of their activity. (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH is also stable and easy to handle, which makes it a convenient tool for studying protein-protein interactions and protein folding. However, (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH has some limitations, such as its high cost and limited availability, which can hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH research, including the design of new (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH derivatives with improved properties, such as higher potency and selectivity for specific receptors. (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH can also be used as a tool for studying the structure and function of various proteins, including membrane proteins, which are difficult to study using traditional methods. In addition, (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH can be used in drug discovery and development, as it has potential applications in the treatment of various diseases, such as pain, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH is a chemical compound with unique properties that has gained significant attention in the scientific research community. Its potential applications in various fields, such as drug discovery and development, protein-protein interactions, and protein folding, make it a valuable tool for studying biological systems. Further research on (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH and its derivatives can lead to the development of new drugs and the advancement of our understanding of biological processes.
References:
1. Song, W. et al. (2018) Tetrahedron, 74, 3577-3582.
2. Nguyen, T. et al. (2012) J. Med. Chem., 55, 6934-6943.
3. Li, J. et al. (2017) Bioorg. Med. Chem. Lett., 27, 5215-5220.
4. Li, J. et al. (2015) J. Am. Chem. Soc., 137, 14084-14087.
5. Li, J. et al. (2013) Angew. Chem. Int. Ed., 52, 14031-14034.
6. McPherson, R. K. et al. (2019) J. Med. Chem., 62, 10932-10944.
7. Wang, Y. et al. (2019) ACS Chem. Neurosci., 10, 4830-4839.
8. Onajole, O. K. et al. (2018) ACS Chem. Neurosci., 9, 3142-3153.
9. Wang, Y. et al. (2017) J. Am. Chem. Soc., 139, 17490-17493.
10. Schmid, C. L. et al. (2017) J. Med. Chem., 60, 5807-5826.
11. Turcotte, C. et al. (2016) J. Leukoc. Biol., 100, 271-279.
12. Al-Muhtasib, N. et al. (2019) Eur. J. Pharmacol., 854, 1-9.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH involves the reaction of 3-(trifluoromethyl)benzylamine with (S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one, followed by the addition of morpholine and subsequent hydrolysis to obtain the final product (1). The yield of (3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol-OH can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Propriétés
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c17-16(18,19)13-3-1-2-12(8-13)9-20-10-14(15(22)11-20)21-4-6-23-7-5-21/h1-3,8,14-15,22H,4-7,9-11H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWMZGMHFHWCSX-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)




![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)